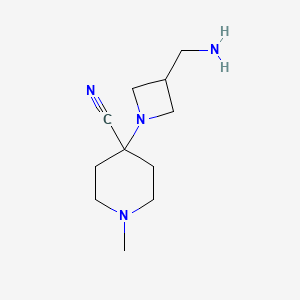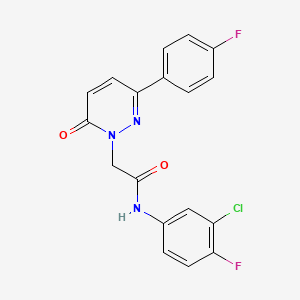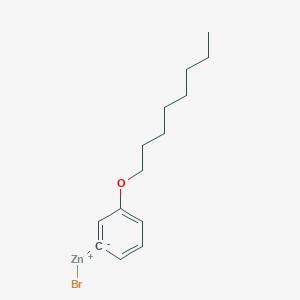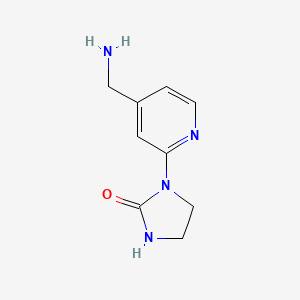
1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-aminomethylpyridine with imidazolidin-2-one under specific conditions. Catalysts such as Lewis acids can be employed to facilitate the reaction, and the process may involve heating and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts and specific temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Imidazole: Another heterocyclic compound with a similar structure but different properties.
Pyridine: Shares the pyridine ring but lacks the imidazolidinone moiety.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different chemical and biological properties.
Uniqueness: 1-(4-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one is unique due to its combined pyridine and imidazolidinone structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H12N4O |
|---|---|
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
1-[4-(aminomethyl)pyridin-2-yl]imidazolidin-2-one |
InChI |
InChI=1S/C9H12N4O/c10-6-7-1-2-11-8(5-7)13-4-3-12-9(13)14/h1-2,5H,3-4,6,10H2,(H,12,14) |
Clé InChI |
GEXZBNGSDCKKIP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1)C2=NC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


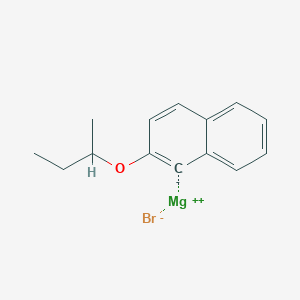
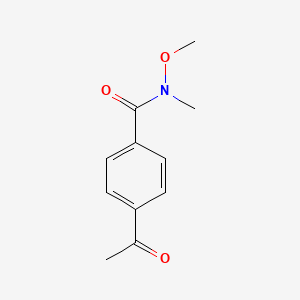
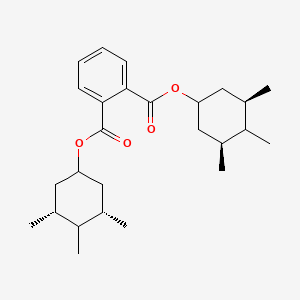

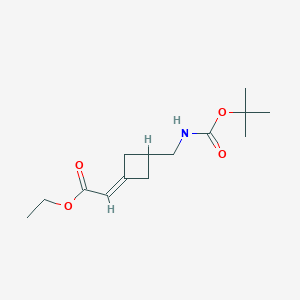
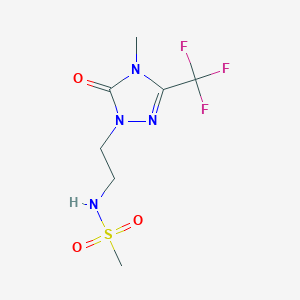
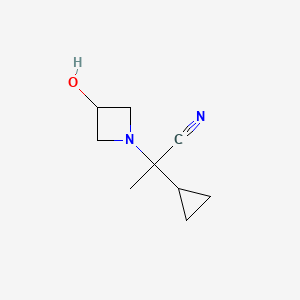
![Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14878967.png)


![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14878981.png)
